4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a pyrazole ring fused with a thiomorpholine ring, which is further oxidized to a 1,1-dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of a pyrazole derivative with a thiomorpholine precursor. One common method includes the use of a pyrazole-3-carboxaldehyde, which undergoes a condensation reaction with thiomorpholine in the presence of an oxidizing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thiomorpholine ring.
Reduction: Reduction reactions can potentially reduce the 1,1-dioxide to a sulfide.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiomorpholine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole share the pyrazole core structure.
Thiomorpholine derivatives: Compounds such as thiomorpholine-3,5-dione share the thiomorpholine ring structure.
Uniqueness
4-((1H-pyrazol-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to the combination of the pyrazole and thiomorpholine rings, along with the oxidation to a 1,1-dioxide.
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H13N3O2S/c12-14(13)5-3-11(4-6-14)7-8-1-2-9-10-8/h1-2H,3-7H2,(H,9,10) |
InChI Key |
BRYFNGTVIIIZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=NN2 |
Origin of Product |
United States |
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